molecular formula C21H19ClN2O B15245044 2-(Benzylamino)-N-(2-chlorobenzyl)benzamide

2-(Benzylamino)-N-(2-chlorobenzyl)benzamide

Cat. No.: B15245044
M. Wt: 350.8 g/mol
InChI Key: XDJVELUNEYTDRL-UHFFFAOYSA-N
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Description

2-(Benzylamino)-N-(2-chlorobenzyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzylamino group and a 2-chlorobenzyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-N-(2-chlorobenzyl)benzamide typically involves the reaction of benzylamine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of benzylamine attacks the electrophilic carbon of the 2-chlorobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-N-(2-chlorobenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino or 2-chlorobenzyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding benzamide derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzamide derivatives.

    Substitution: Formation of substituted benzamide derivatives with different functional groups.

Scientific Research Applications

2-(Benzylamino)-N-(2-chlorobenzyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-N-(2-chlorobenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simple amine with a benzyl group.

    2-Chlorobenzyl chloride: A chlorinated benzyl compound.

    Benzamide: The core structure of the compound.

Uniqueness

2-(Benzylamino)-N-(2-chlorobenzyl)benzamide is unique due to the presence of both benzylamino and 2-chlorobenzyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19ClN2O

Molecular Weight

350.8 g/mol

IUPAC Name

2-(benzylamino)-N-[(2-chlorophenyl)methyl]benzamide

InChI

InChI=1S/C21H19ClN2O/c22-19-12-6-4-10-17(19)15-24-21(25)18-11-5-7-13-20(18)23-14-16-8-2-1-3-9-16/h1-13,23H,14-15H2,(H,24,25)

InChI Key

XDJVELUNEYTDRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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